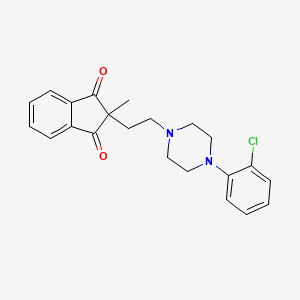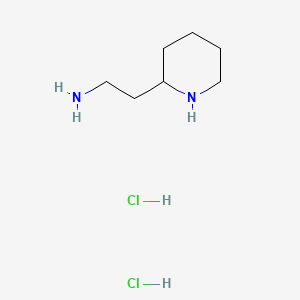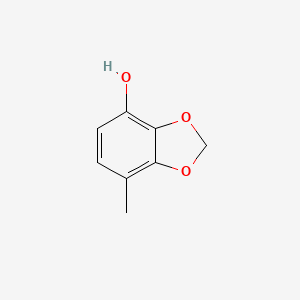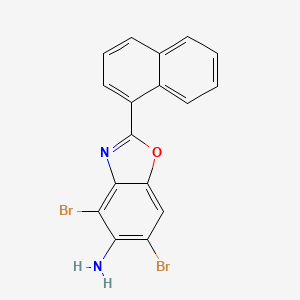
Barium gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium gluconate is a chemical compound composed of barium, carbon, hydrogen, and oxygen atoms. It is a white, odorless powder that is easily soluble in water. This compound is commonly used in cosmetics and personal care products due to its ability to enhance the texture and appearance of the skin. It is also utilized in the medical industry as a contrast agent for X-rays and CT scans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium gluconate can be synthesized through the reaction of barium hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution, where barium hydroxide reacts with gluconic acid to form this compound and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving barium carbonate in gluconic acid. The mixture is then heated to facilitate the reaction, and the resulting solution is filtered to remove any impurities. The filtrate is then evaporated to obtain this compound crystals, which are further dried and ground to the desired particle size.
Analyse Des Réactions Chimiques
Types of Reactions
Barium gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield barium metal.
Substitution: this compound can participate in substitution reactions where the gluconate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium sulfate can facilitate substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and water.
Reduction: Barium metal and gluconic acid.
Substitution: Barium salts of the substituting anion and gluconic acid.
Applications De Recherche Scientifique
Barium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in biological studies to investigate the effects of barium on cellular processes.
Medicine: It serves as a contrast agent in medical imaging techniques such as X-rays and CT scans.
Mécanisme D'action
The mechanism of action of barium gluconate involves its interaction with biological tissues. In medical imaging, this compound acts as a contrast agent by absorbing X-rays, thereby enhancing the visibility of internal structures. The gluconate ion facilitates the solubility and bioavailability of barium, allowing it to be effectively used in various applications .
Comparaison Avec Des Composés Similaires
Barium gluconate can be compared with other gluconate salts such as:
- Calcium gluconate
- Magnesium gluconate
- Zinc gluconate
- Copper gluconate
- Iron gluconate
Uniqueness
This compound is unique due to its specific applications in medical imaging and its ability to enhance the texture and appearance of skin in cosmetic products. Unlike other gluconate salts, this compound is particularly effective as a contrast agent due to the high atomic number of barium, which provides superior X-ray absorption .
Propriétés
Numéro CAS |
22561-74-6 |
|---|---|
Formule moléculaire |
C12H22BaO14 |
Poids moléculaire |
527.62 g/mol |
Nom IUPAC |
barium(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ba/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
Clé InChI |
PECPTSUHUFWKDG-IYEMJOQQSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ba+2] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)

![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)






![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)

